6-Nitro-2,3-dihydroxyquinoxaline

Catalog No.
S614873
CAS No.
2379-56-8
M.F
C8H5N3O4
M. Wt
207.14 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
6-Nitro-2,3-dihydroxyquinoxaline

CAS Number

2379-56-8

Product Name

6-Nitro-2,3-dihydroxyquinoxaline

IUPAC Name

6-nitro-1,4-dihydroquinoxaline-2,3-dione

Molecular Formula

C8H5N3O4

Molecular Weight

207.14 g/mol

InChI

InChI=1S/C8H5N3O4/c12-7-8(13)10-6-3-4(11(14)15)1-2-5(6)9-7/h1-3H,(H,9,12)(H,10,13)

InChI Key

RYMLSFWVYNAKAR-UHFFFAOYSA-N

SMILES

C1=CC2=C(C=C1[N+](=O)[O-])NC(=O)C(=O)N2

Synonyms

6-nitro-1,4-dihydroquinoxaline-2,3-dione

Canonical SMILES

C1=CC2=C(C=C1[N+](=O)[O-])NC(=O)C(=O)N2

Antibacterial and Antifungal Activity:

Studies have shown that DHNQ exhibits antibacterial and antifungal properties against various pathogens. Research suggests it might disrupt bacterial cell membrane integrity and inhibit fungal growth. However, further research is needed to understand the specific mechanisms of action and optimize its potential as an antimicrobial agent [, ].

Enzyme Inhibition:

DHNQ has been identified as a potential inhibitor of various enzymes, including protein kinases and topoisomerases. These enzymes play crucial roles in various cellular processes, and their inhibition could be relevant in developing therapeutic strategies for specific diseases [, ].

Antiparasitic Activity:

Other Potential Applications:

In addition to the areas mentioned above, DHNQ is also being investigated for its potential applications in:

  • Antioxidant activity: Studies suggest that DHNQ might possess free radical scavenging properties, potentially offering benefits in conditions associated with oxidative stress.
  • Anticancer properties: Preliminary research suggests that DHNQ might exhibit anti-proliferative effects on some cancer cell lines. However, further studies are needed to understand its mechanisms and potential therapeutic implications.

6-Nitro-2,3-dihydroxyquinoxaline is a chemical compound belonging to the quinoxaline family, characterized by the presence of two hydroxyl groups and a nitro group. Its molecular formula is C8H6N2O4C_8H_6N_2O_4, and it has a molar mass of approximately 194.14 g/mol. This compound appears as a yellow solid and is notable for its potential biological activities and applications in medicinal chemistry, particularly as an anti-parasitic agent.

Typical of nitro and hydroxyl functional groups. Some significant reactions include:

  • Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents such as zinc in acidic conditions, yielding 6-amino-2,3-dihydroxyquinoxaline.
  • Esterification: The hydroxyl groups can react with carboxylic acids to form esters.
  • Nucleophilic Substitution: The compound can participate in nucleophilic substitution reactions due to the electrophilic nature of the nitro group.

These reactions are essential for modifying the compound to enhance its biological activity or to synthesize derivatives with improved properties .

Research indicates that 6-nitro-2,3-dihydroxyquinoxaline exhibits notable biological activities, particularly against parasitic infections. It has shown efficacy against Schistosoma species, which are responsible for schistosomiasis, a significant public health issue in many tropical regions. The compound's mechanism of action may involve interference with the parasites' metabolic processes or structural integrity . Furthermore, it has been investigated for its potential neuroprotective effects and as an inhibitor of certain enzymes involved in disease pathways .

Several methods have been developed for synthesizing 6-nitro-2,3-dihydroxyquinoxaline:

  • Starting from Quinoxaline Derivatives: The synthesis often begins with quinoxaline or its derivatives, which are then subjected to nitration and subsequent hydroxylation.
  • Multi-Step Synthesis: A common approach involves the nitration of quinoxaline followed by reduction and hydroxylation steps. For instance, starting from 6-nitroquinoxaline, reduction and hydrolysis can yield 6-nitro-2,3-dihydroxyquinoxaline.
  • One-Pot Reactions: Recent advancements have allowed for one-pot synthesis methods that streamline the process by combining multiple reaction steps into a single procedure .

6-Nitro-2,3-dihydroxyquinoxaline has several applications:

  • Pharmaceutical Development: It is being explored as a lead compound in drug development for treating parasitic infections.
  • Research Tool: The compound serves as a valuable tool in biochemical research for studying enzyme inhibition and metabolic pathways.
  • Potential Neuroprotective Agent: Its neuroprotective properties make it a candidate for further investigation in neurodegenerative disease models.

Interaction studies involving 6-nitro-2,3-dihydroxyquinoxaline have focused on its binding affinity to various biological targets. For example:

  • Enzyme Inhibition: Studies have shown that this compound can inhibit specific enzymes that are crucial for the survival of parasites.
  • Cellular Interactions: Research has indicated that it may affect cellular signaling pathways involved in inflammation and apoptosis .

These interactions highlight its potential as both a therapeutic agent and a research tool.

Several compounds share structural similarities with 6-nitro-2,3-dihydroxyquinoxaline. Here are some notable examples:

Compound NameStructure CharacteristicsUnique Features
6-NitroquinoxalineContains a nitro group without hydroxylsPrimarily used as an intermediate in synthesis
2,3-DihydroxyquinoxalineContains two hydroxyl groups without nitroExhibits different biological properties
1,4-Dihydro-6-nitroquinoxalineContains a different ring structureShows distinct pharmacological activities

The uniqueness of 6-nitro-2,3-dihydroxyquinoxaline lies in its combination of both nitro and hydroxy functionalities, which contribute to its specific biological activities and potential therapeutic applications .

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

2

Exact Mass

207.02800565 g/mol

Monoisotopic Mass

207.02800565 g/mol

Heavy Atom Count

15

GHS Hazard Statements

Aggregated GHS information provided by 39 companies from 1 notifications to the ECHA C&L Inventory.;
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Dates

Modify: 2023-08-15

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